molecular formula C11H13BFNO4 B1399494 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid CAS No. 1008119-70-7

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid

Cat. No. B1399494
Key on ui cas rn: 1008119-70-7
M. Wt: 253.04 g/mol
InChI Key: PCOQCLUJTVPMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304539B2

Procedure details

A solution of 4-borono-2-fluorobenzoic acid (1.000 g, 5.44 mmol), morpholine (0.951 mL, 10.87 mmol) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (2.103 g, 5.53 mmol) in DMF (10 mL) was stirred at room temperature for 16 h and quenched with 1 N HCl (20 mL). Attempted extraction with EtOAc did not remove all of the product from aqueous phase. The two phases were combined, concentrated and purified by reverse phase HPLC (Sunfire S10 30×250 mm column, 30-45% solvent B gradient) to give the expected product as white solid (1.2385 g, 90% yield). MS (ES+) m/z: 254 (M+H); LC retention time: 2.06 min (analytical HPLC Method A).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.951 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[B:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[C:6]([F:13])[CH:5]=1)([OH:3])[OH:2].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1>CN(C=O)C>[F:13][C:6]1[CH:5]=[C:4]([B:1]([OH:2])[OH:3])[CH:12]=[CH:11][C:7]=1[C:8]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
B(O)(O)C1=CC(=C(C(=O)O)C=C1)F
Name
Quantity
0.951 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2.103 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 1 N HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extraction with EtOAc
CUSTOM
Type
CUSTOM
Details
did not remove all of the product from aqueous phase
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC (Sunfire S10 30×250 mm column, 30-45% solvent B gradient)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1C(=O)N1CCOCC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2385 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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